Methapyrilene

Beschreibung

Eigenschaften

IUPAC Name |

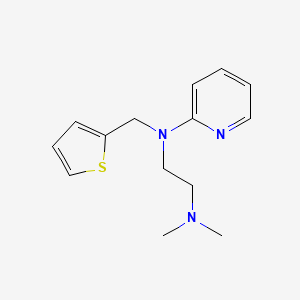

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJJXZKZRAWDPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S |

Source

|

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023278 |

Source

|

| Record name | Methapyrilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methapyrilene is a clear colorless liquid. (NTP, 1992) |

Source

|

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

343 to 347 °F at 3 mmHg (NTP, 1992), 173-175 °C at 3.00E+00 mm Hg, 173-175 °C @ 3 MM HG, BP: 125-135 °C @ 0.45 MM HG |

Source

|

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methapyrilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; USUALLY FAINT ODOR; SOL IN WATER & ALCOHOL; PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/ |

Source

|

| Record name | Methapyrilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC) |

Source

|

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

91-80-5 |

Source

|

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methapyrilene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methapyrilene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methapyrilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methapyrilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methapyrilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAPYRILENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A01LX40298 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 135-136 °C. /METHAPYRILENE FUMARATE/ |

Source

|

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Rise and Fall of Methapyrilene: A Technical History of a First-Generation Antihistamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methapyrilene, a first-generation antihistamine of the pyridine chemical class, was developed in the early 1950s.[1] It was once a common ingredient in over-the-counter cold, allergy, and sleep medications due to its potent sedative and anticholinergic properties.[1][2] However, its widespread use came to an abrupt end in the late 1970s following revelations of its potent hepatocarcinogenicity in animal studies, leading to its voluntary withdrawal from the market.[1][3] This guide provides a comprehensive technical overview of the history of this compound, from its therapeutic applications to its toxicological profile and the experimental methodologies used in its evaluation.

Discovery and Therapeutic Use

Initially marketed for its antihistaminic effects in treating allergic conditions like rhinitis and urticaria, this compound's prominent sedative side effect led to its primary use as a hypnotic. It was a key component in popular sleep aids such as Sominex, Nytol, and Sleep-Eze, often in combination with scopolamine. A controlled study in 54 patients demonstrated that this compound (50 mg) had a hypnotic action greater than a placebo and comparable to phenobarbital (0.1 gm).

Mechanism of Action: H1 Receptor Antagonism

As a first-generation antihistamine, this compound functions as a histamine H1 receptor antagonist. It competitively blocks the action of histamine at H1 receptors, thereby mitigating the inflammatory responses associated with allergic reactions. The antagonism of H1 receptors in the central nervous system is also responsible for its sedative effects, a characteristic feature of first-generation antihistamines which readily cross the blood-brain barrier. The binding affinity of this compound to the histamine H1 receptor has been determined to be a Ki of 4.5 nM.

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, culminating in the activation of the NF-κB immune response transcription factor and the expression of pro-inflammatory mediators. This compound competitively inhibits this cascade by blocking the initial binding of histamine to the H1 receptor.

References

Methapyrilene: A Comprehensive Technical Review of its Chemical Properties, Biological Activity, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene, a first-generation antihistamine, was widely used in over-the-counter sleep aids and cold remedies before its withdrawal from the market due to potent hepatocarcinogenicity in rats. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action as a histamine H1 receptor antagonist and the subsequent signaling pathways. Furthermore, this document outlines the metabolic fate of this compound and provides a thorough review of its toxicological profile, with a focus on its carcinogenicity and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to aid researchers in the fields of toxicology and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine, is an organic compound belonging to the ethylenediamine class of antihistamines. Its structure features a pyridine ring and a thiophene ring linked to a central ethylenediamine backbone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

| CAS Number | 91-80-5 |

| Molecular Formula | C₁₄H₁₉N₃S |

| Molecular Weight | 261.39 g/mol |

| SMILES | CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2 |

| InChI Key | HNJJXZKZRAWDPF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Clear colorless liquid | [1] |

| Melting Point | 25 °C | [2] |

| Boiling Point | 173-175 °C at 3 mmHg | [3] |

| Water Solubility | 601.2 mg/L at 30 °C | [2][3] |

| logP | 2.87 | |

| pKa (Strongest Basic) | 8.76 |

Spectral Data

Spectroscopic data are crucial for the identification and characterization of this compound.

Table 3: Spectral Data of this compound

| Technique | Key Data |

| Mass Spectrometry (GC-MS) | Precursor m/z: 262.1372; Top Peak m/z: 217.1; 2nd Highest m/z: 121.1; 3rd Highest m/z: 178.1 |

| ¹³C NMR | Spectral data available in public databases such as PubChem. |

| UV/Vis (this compound HCl) | λmax: 241 nm |

Mechanism of Action and Signaling Pathway

This compound functions as a histamine H1 receptor antagonist. By blocking the H1 receptor, it inhibits the physiological effects of histamine, which is a key mediator in allergic and inflammatory responses. As a first-generation antihistamine, it can cross the blood-brain barrier, leading to sedative effects.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Metabolism

The metabolism of this compound is complex and primarily occurs in the liver, involving cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-demethylation, N-oxidation, and aromatic hydroxylation. The thiophene ring has been identified as a key toxicophore, as its bioactivation leads to reactive metabolites.

Table 4: Major Metabolites of this compound

| Metabolite | Abbreviation | Metabolic Pathway |

| Northis compound | N-MPH | N-demethylation |

| This compound N-oxide | - | N-oxidation |

| (5-hydroxypyridyl)this compound | HP-MPH | Aromatic hydroxylation |

| N-(2-pyridyl)-N',N'-dimethylethylenediamine | PMED | Cleavage of the thienylmethyl group |

| 2-Thiophenecarboxylic acid | - | Oxidation of the thiophene ring |

| This compound Glucuronide | - | Glucuronidation |

| Mono-N-desmethyl this compound Glucuronide | - | N-demethylation followed by Glucuronidation |

Toxicological Profile

Carcinogenicity

This compound is a potent hepatocarcinogen in rats, inducing a high incidence of liver tumors. However, its carcinogenicity appears to be species-specific, with no clear evidence of carcinogenicity in mice, guinea pigs, or hamsters.

Genotoxicity

The genotoxicity of this compound is a subject of debate. While it is generally considered a non-genotoxic carcinogen, some in vitro assays have shown positive results.

-

Bacterial Mutagenicity (Ames Test): Negative.

-

Mammalian Cell Mutagenicity (Mouse Lymphoma Assay): Positive.

-

Mammalian Cell Cytogenetics (Chromosome Aberrations, Sister Chromatid Exchange): Positive.

-

Unscheduled DNA Synthesis (UDS) in rat hepatocytes: Generally negative, though some studies report weak positive results at high, cytotoxic concentrations.

-

Alkaline Comet Assay: Showed significant increases in DNA damage in isolated rat hepatocytes in vitro, but no evidence of DNA damage in vivo.

Experimental Protocols

Rat Liver Microsomal Metabolism Assay

This protocol describes the in vitro metabolism of this compound using rat liver microsomes to identify and quantify its metabolites.

Methodology:

-

Preparation of Rat Liver Microsomes:

-

Fischer 344 rats are euthanized, and their livers are perfused with ice-cold saline.

-

The livers are homogenized in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl).

-

The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

In Vitro Incubation:

-

The incubation mixture contains rat liver microsomes (e.g., 0.5-1.0 mg/mL protein), this compound (e.g., 10-100 µM) in a phosphate buffer (e.g., 0.1 M, pH 7.4) containing MgCl₂ (e.g., 3 mM).

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of an NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

-

The mixture is vortexed and then centrifuged to precipitate the proteins.

-

The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

-

-

Analysis:

-

The metabolites are separated and identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The chromatographic conditions and mass spectrometric parameters are optimized for the separation and detection of this compound and its expected metabolites.

-

NTP 2-Year Carcinogenicity Bioassay in Rats

The following is a generalized protocol based on the National Toxicology Program (NTP) guidelines for a 2-year carcinogenicity bioassay.

Methodology:

-

Animals and Housing:

-

Groups of 50 male and 50 female Fischer 344/N rats are used for each dose group and the control group.

-

Animals are housed in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) and provided with standard rodent chow and water ad libitum.

-

-

Drug Administration:

-

This compound hydrochloride is administered in the feed at various concentrations (e.g., 0, 125, and 250 ppm).

-

The concentration of this compound in the feed is regularly monitored for stability and homogeneity.

-

-

Duration of Study:

-

The study is conducted for 104 weeks.

-

-

Clinical Observations and Body Weights:

-

Animals are observed twice daily for clinical signs of toxicity.

-

Body weights are recorded weekly for the first 13 weeks and then monthly thereafter.

-

-

Pathology:

-

At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.

-

All organs and tissues are examined for gross lesions.

-

A comprehensive list of tissues, including the liver, are collected and preserved in 10% neutral buffered formalin.

-

Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

-

All neoplastic and non-neoplastic lesions are recorded and graded by a qualified pathologist.

-

Alkaline Comet Assay for Genotoxicity

This protocol outlines the procedure for assessing DNA damage in primary rat hepatocytes exposed to this compound using the alkaline comet assay.

Methodology:

-

Hepatocyte Isolation and Treatment:

-

Primary hepatocytes are isolated from male Wistar rats by a two-step collagenase perfusion method.

-

The viability of the isolated hepatocytes is determined by trypan blue exclusion.

-

Hepatocytes are suspended in a suitable culture medium and exposed to various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

-

Slide Preparation:

-

A suspension of hepatocytes is mixed with low melting point agarose.

-

This mixture is layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is placed on top and the agarose is allowed to solidify.

-

-

Lysis:

-

The slides are immersed in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

The slides are placed in a horizontal gel electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13).

-

The DNA is allowed to unwind in the alkaline solution for a specific time (e.g., 20-40 minutes).

-

Electrophoresis is then performed at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for a set duration (e.g., 20-30 minutes).

-

-

Neutralization and Staining:

-

After electrophoresis, the slides are neutralized with a Tris buffer (e.g., 0.4 M Tris, pH 7.5).

-

The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

-

Scoring and Analysis:

-

The slides are examined using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

-

Conclusion

This compound serves as a classic example of a drug withdrawn from the market due to severe toxicity discovered post-approval. Its case highlights the importance of thorough preclinical toxicological evaluation. While its primary mechanism of action as an H1 antagonist is well-understood, the precise mechanisms underlying its species-specific hepatocarcinogenicity are still under investigation, with evidence pointing towards the generation of reactive metabolites and the induction of oxidative stress. The detailed chemical, biological, and toxicological data, along with the experimental protocols presented in this guide, provide a valuable resource for researchers in pharmacology, toxicology, and drug development. This information can aid in the understanding of drug-induced liver injury and the development of safer therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis Pathway of Methapyrilene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methapyrilene hydrochloride, a histamine H1 antagonist. The synthesis is a multi-step process commencing with the formation of the key intermediate, N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine, followed by a coupling reaction with a 2-thienyl halide to form the this compound base. The final step involves the conversion of the free base to its hydrochloride salt. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.

Introduction

This compound, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)ethane-1,2-diamine, is a first-generation antihistamine that also exhibits sedative properties. Historically, it was used in over-the-counter sleep aids. Concerns over its potential carcinogenicity led to its withdrawal from the market.[1][2] Despite this, the synthesis of this compound and its hydrochloride salt remains a subject of interest for researchers studying its pharmacological and toxicological properties, as well as for its use as a reference standard in analytical chemistry. This guide serves as a detailed technical resource for the laboratory-scale synthesis of this compound hydrochloride.

Synthesis Pathway Overview

The synthesis of this compound hydrochloride can be conceptually divided into three primary stages:

-

Synthesis of the Intermediate: Preparation of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine.

-

Formation of the this compound Base: Alkylation of the intermediate with a 2-thienyl halide.

-

Salt Formation: Conversion of the this compound free base to its hydrochloride salt.

A diagrammatic representation of the overall synthesis is provided below.

Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine

This key intermediate can be synthesized via the nucleophilic aromatic substitution of 2-chloropyridine with N,N-dimethylethylenediamine.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| 2-Chloropyridine | 113.55 | 1.0 | 113.55 |

| N,N-Dimethylethylenediamine | 88.15 | 1.1 | 96.97 |

| Toluene | - | - | 500 mL |

| Sodium Hydroxide (50% aq.) | 40.00 | - | As needed |

Procedure:

-

A mixture of 2-chloropyridine and N,N-dimethylethylenediamine in toluene is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with water, and the aqueous layer is made alkaline with a 50% sodium hydroxide solution.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine is purified by vacuum distillation.

Step 2: Synthesis of this compound (Free Base)

The synthesis of the this compound free base is achieved through the alkylation of the previously synthesized intermediate with 2-thenyl chloride.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine | 165.24 | 1.0 | 165.24 |

| Sodamide (NaNH₂) | 39.01 | 1.0 | 39.01 |

| 2-Thenyl chloride | 132.61 | 1.0 | 132.61 |

| Toluene | - | - | 500 mL |

Procedure:

-

To a stirred suspension of sodamide in dry toluene, a solution of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine in toluene is added dropwise at room temperature.

-

The mixture is heated to reflux for a period to ensure the formation of the sodium salt of the diamine.

-

The reaction mixture is then cooled, and a solution of 2-thenyl chloride in toluene is added dropwise.

-

The mixture is again heated to reflux to drive the alkylation reaction to completion.

-

After cooling, the reaction is quenched by the careful addition of water.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The toluene is removed by distillation under reduced pressure.

-

The resulting crude this compound base is purified by vacuum distillation.

Step 3: Formation of this compound Hydrochloride

The final step involves the conversion of the purified this compound free base into its hydrochloride salt to improve its stability and handling properties.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) |

| This compound (purified base) | 261.39 | 1.0 |

| Ethanolic HCl | - | Stoichiometric |

| Anhydrous Ethanol | - | - |

| Diethyl Ether | - | - |

Procedure:

-

The purified this compound base is dissolved in anhydrous ethanol.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of ethanolic hydrogen chloride solution is added dropwise with continuous stirring.

-

The this compound hydrochloride precipitates as a white solid.

-

The precipitation can be further induced by the addition of diethyl ether.

-

The solid product is collected by vacuum filtration and washed with cold diethyl ether.

-

The product is dried under vacuum to yield pure this compound hydrochloride.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride[3] |

| Molecular Formula | C₁₄H₁₉N₃S | C₁₄H₂₀ClN₃S |

| Molar Mass | 261.39 g/mol | 297.85 g/mol |

| Appearance | Clear, colorless liquid | White crystalline powder |

| Boiling Point | 173-175 °C at 3 mmHg | Decomposes |

| Melting Point | Not applicable | 162 °C |

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Key Reactants | Solvent | Reaction Temperature | Typical Yield |

| 1. Intermediate Synthesis | 2-Chloropyridine, N,N-Dimethylethylenediamine | Toluene | Reflux | 70-80% |

| 2. This compound Base Synthesis | N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine, 2-Thenyl chloride, Sodamide | Toluene | Reflux | 60-70% |

| 3. Hydrochloride Salt Formation | This compound, Ethanolic HCl | Ethanol | 0-5 °C | >95% |

Conclusion

This technical guide has detailed a reliable and reproducible synthetic pathway for this compound hydrochloride. The three-step synthesis, involving the formation of a key diamine intermediate, subsequent alkylation, and final salt formation, provides a clear route to the target compound. The experimental protocols and tabulated data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science, enabling the synthesis and further investigation of this historically significant antihistamine. Adherence to standard laboratory safety procedures is paramount when undertaking these synthetic steps.

References

An In-depth Technical Guide on the Mechanism of Action of Methapyrilene as an H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene is a first-generation ethylenediamine H1-antihistamine that functions as a potent antagonist at the histamine H1 receptor. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the H1 receptor and the subsequent effects on intracellular signaling pathways. Quantitative binding data, detailed experimental methodologies, and visual representations of the signaling cascades are presented to offer a thorough understanding for research and drug development applications. Notably, this compound, like many other first-generation antihistamines, is now understood to act as an inverse agonist rather than a neutral antagonist. This guide will delve into the implications of this distinction for its pharmacological profile.

Introduction

This compound was historically used for its antihistaminergic properties in the treatment of allergic conditions and as a sedative. However, its use was discontinued due to findings of hepatocarcinogenicity in rats. Despite its withdrawal from the market, the study of this compound's mechanism of action remains relevant for understanding the broader class of first-generation H1 antagonists and for toxicological research. This guide will focus on the molecular interactions and cellular consequences of this compound's binding to the histamine H1 receptor.

Histamine H1 Receptor and Signal Transduction

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.

Agonist-Mediated Activation

Upon binding of the endogenous agonist, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream target proteins, leading to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines through pathways involving nuclear factor-kappa B (NF-κB).[1][2]

This compound's Mechanism of Action at the H1 Receptor

This compound acts as a competitive antagonist at the histamine H1 receptor, meaning it competes with histamine for the same binding site. However, a more precise description of its action is that of an inverse agonist.[3]

Inverse Agonism

Unlike a neutral antagonist, which simply blocks the binding of an agonist, an inverse agonist binds to and stabilizes the inactive conformation of the receptor. GPCRs like the H1 receptor can exhibit a degree of constitutive (basal) activity even in the absence of an agonist. By stabilizing the inactive state, inverse agonists reduce this basal signaling, leading to an effect opposite to that of an agonist. This is a key characteristic of many first-generation and second-generation H1-antihistamines.

The practical implication of inverse agonism is a more profound suppression of histamine-mediated signaling than would be achieved by simple competitive blockade.

Downstream Signaling Effects

By binding to the H1 receptor and preventing its activation by histamine (and reducing its constitutive activity), this compound effectively blocks the Gq-mediated signaling cascade. This results in:

-

Inhibition of Phospholipase C (PLC) activation.

-

Prevention of IP3 and DAG formation.

-

Suppression of intracellular Ca2+ release.

-

Inhibition of Protein Kinase C (PKC) activation.

-

Attenuation of NF-κB activation and subsequent pro-inflammatory gene expression.

The overall effect is the attenuation of the cellular responses to histamine, leading to the relief of allergic symptoms.

Quantitative Data

The binding affinity of this compound for the histamine H1 receptor has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| This compound | Histamine H1 | [3H]mepyramine | 4.5 | Cayman Chemical |

Experimental Protocols

The determination of the binding affinity of this compound for the H1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol adapted from methodologies used for other H1 receptor antagonists.

Representative Competitive Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a well-characterized H1 receptor antagonist).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Harvester.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in assay buffer using a Polytron or similar homogenizer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]mepyramine, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, [3H]mepyramine, and membrane preparation.

-

Competitive Binding: A range of concentrations of this compound, [3H]mepyramine, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Caption: Agonist (Histamine) and Inverse Agonist (this compound) Action on the H1 Receptor Signaling Pathway.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound functions as a potent inverse agonist at the histamine H1 receptor. Its mechanism of action involves competitive binding to the receptor, stabilizing its inactive state, and thereby inhibiting the Gq/PLC/IP3 signaling pathway. This leads to a reduction in intracellular calcium, inhibition of protein kinase C, and attenuation of downstream pro-inflammatory signaling. The provided quantitative data and experimental protocols offer a framework for the further study of this compound and other H1 receptor antagonists. While its clinical use has been discontinued, the detailed understanding of its interaction with the H1 receptor continues to be of significant value to the fields of pharmacology and toxicology.

References

- 1. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. researchgate.net [researchgate.net]

- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

The Historical Toxicology Profile of Methapyrilene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Once a common over-the-counter antihistamine and sleep aid, methapyrilene was voluntarily withdrawn from the market in the late 1970s after compelling evidence of its carcinogenic potential emerged from animal studies.[1][2] This technical guide provides an in-depth review of the historical toxicology profile of this compound, focusing on the key studies that defined its toxicity and led to its removal from therapeutic use. The information presented is synthesized from foundational research conducted primarily before and during the period of its market withdrawal.

Acute and General Toxicity

This compound hydrochloride, a white crystalline powder, was recognized for its sedative effects, which were often the primary reason for its use.[2][3] However, in cases of overdose or allergic reaction, a range of acute symptoms were observed. These included dizziness, lethargy, ataxia, skin rashes, gastrointestinal spasms, blurred vision, heart palpitations, and muscular twitching.[4] In severe cases, overdose could lead to convulsions, coma, and respiratory or circulatory collapse, with at least one fatal overdose being described in the historical literature.

Early toxicological studies in animals revealed species-specific differences in acute toxicity. For instance, male Syrian golden hamsters administered 15 mg of this compound hydrochloride by gavage twice weekly for 58 weeks experienced a high mortality rate due to acute convulsant effects, with survivors showing signs of liver toxicity and pancreatic hyperplasia. In male F344/N rats, a single gavage dose of 225 mg/kg in corn oil resulted in severe hepatotoxicity within four days, characterized by periportal and focal necrosis and elevated liver enzymes.

Carcinogenicity: The Defining Toxicological Endpoint

The most significant toxicological finding for this compound was its potent hepatocarcinogenicity in rats. Multiple studies conducted in the late 1970s and early 1980s consistently demonstrated the induction of liver tumors in rats following chronic administration.

Key Carcinogenicity Studies in Rats

Seminal studies by Lijinsky and colleagues were instrumental in identifying the carcinogenic risk of this compound. In one key study, Sprague-Dawley rats were administered this compound hydrochloride in their drinking water. This resulted in a dose-related pattern of liver tumors. Another study in F344/N rats exposed to 250 ppm of this compound hydrochloride in their feed found that almost all animals (18 out of 20 males and 20 out of 20 females) developed either hepatic carcinomas or neoplastic nodules. Even at a lower dose of 125 ppm, 40% of the rats developed neoplastic nodules. The tumors were not confined to the liver, with metastases to the lungs, spleen, and other organs being common.

The carcinogenic effect of this compound was found to be highly specific to its chemical structure. Studies on several structural analogues, including thenyldiamine, chlorothen, methafurylene, and methaphenilene, did not show a similar increase in liver neoplasms under comparable experimental conditions. This suggests that the intact this compound molecule is essential for its carcinogenic activity.

Table 1: Summary of Key Carcinogenicity Studies of this compound in Rats

| Species/Strain | Route of Administration | Dose | Duration | Key Findings | Reference |

| Sprague-Dawley Rats | Drinking Water | Not specified | Chronic | Dose-related induction of liver tumors | |

| F344/N Rats | Feed | 250 ppm | Chronic | Hepatic carcinomas or neoplastic nodules in nearly all rats | |

| F344/N Rats | Feed | 125 ppm | Chronic | Neoplastic nodules in 40% of rats | |

| F344 Rats | Drinking Water | 0.1% or 0.05% | 80-108 weeks | 100% incidence of liver neoplasms with this compound |

Genotoxicity Profile

The genotoxicity of this compound has been a subject of considerable investigation, with historical data presenting a somewhat mixed profile. While some in vitro assays indicated weak mutagenic potential, in vivo studies generally failed to demonstrate genotoxic activity. This compound hydrochloride did not induce mutations in Escherichia coli or various strains of Salmonella typhimurium in standard plate incorporation assays, with or without metabolic activation. However, a significant increase in small colony mutants was observed in the mouse lymphoma L5178Y mutagenesis assay, which was associated with chromosomal damage. The compound also produced positive results in several cell transformation assays. This discrepancy between in vitro and in vivo genotoxicity data has led to the hypothesis that this compound may act through a non-genotoxic mechanism of carcinogenesis.

Metabolism and Proposed Mechanisms of Toxicity

The metabolism of this compound is a critical factor in its toxicity. The major metabolic pathway is aliphatic N-oxidation, leading to the formation of this compound N-oxide. Other minor metabolites are also formed through side-chain cleavage and demethylation. The toxicity of this compound is believed to be dependent on its metabolism by cytochrome P450 (CYP) enzymes, with evidence pointing towards the involvement of the CYP2C11 isoform in rats.

The hepatotoxicity of this compound is associated with the induction of oxidative stress and mitochondrial dysfunction. Studies in rat hepatocytes have shown that exposure to this compound leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating oxidative stress. This is accompanied by a loss of mitochondrial function, mitochondrial swelling, and a significant decrease in cellular ATP. It has been proposed that these events, coupled with a large increase in hepatic cell proliferation, may be the primary mechanism behind the induction of liver tumors in rats.

Experimental Protocols from Historical Literature

The carcinogenicity of this compound was primarily established through chronic toxicity studies in rodents. A common experimental design involved the long-term administration of the compound to rats in their diet or drinking water.

Representative Carcinogenicity Bioassay Protocol

-

Test Animals: Fischer 344 (F344) or Sprague-Dawley rats were commonly used. Animals were typically young adults at the start of the study.

-

Group Size: Groups often consisted of 20 to 40 animals of each sex.

-

Dose Administration: this compound hydrochloride was mixed into the standard laboratory animal diet at various concentrations (e.g., 125 ppm, 250 ppm) or dissolved in the drinking water (e.g., 0.05%, 0.1%). A concurrent control group received the same diet or drinking water without the test substance.

-

Duration: Studies were typically long-term, lasting for a significant portion of the animals' lifespan (e.g., 80-108 weeks).

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food/water consumption were monitored regularly.

-

Pathology: At the end of the study, or upon premature death, a complete necropsy was performed. All major organs and tissues were examined macroscopically. Tissues, particularly the liver, were preserved in formalin, processed for histology, and examined microscopically for neoplastic and non-neoplastic lesions.

Conclusion

The historical toxicological data for this compound provides a stark example of a widely used pharmaceutical agent that was later found to pose a significant health risk. The potent hepatocarcinogenicity observed in rats, despite a lack of strong evidence for genotoxicity, highlights the importance of comprehensive, long-term animal studies in drug safety assessment. The case of this compound underscores the species-specific nature of some toxicities and the critical role of metabolic activation in mediating adverse effects. For contemporary researchers and drug development professionals, the story of this compound serves as a crucial case study in preclinical safety evaluation and the ongoing need to understand the complex mechanisms underlying chemical carcinogenesis.

References

The Pharmacokinetics and Metabolism of Methapyrilene in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of methapyrilene in rats, a compound of significant interest in toxicology and drug metabolism research. Formerly used as an antihistamine, this compound was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1] Understanding its metabolic fate and disposition is crucial for elucidating the mechanisms of its toxicity and for the broader study of xenobiotic metabolism.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound in rats has been characterized following intravenous and oral administration. The elimination of this compound from plasma follows a first-order process and does not exhibit dose-dependent elimination within a 5-fold dose range.[2]

Table 1: Pharmacokinetic Parameters of this compound in Male Fischer-344 Rats Following Intravenous Administration[2]

| Dose (mg/kg) | Terminal Plasma Elimination Half-life (t½) |

| 0.7 | 2.75 hours |

| 3.5 | 2.81 hours |

Table 2: 24-Hour Excretion of this compound and its Metabolites in Male Fischer-344 Rats Following Intravenous Administration[2]

| Dose (mg/kg) | % of Administered Dose in Urine | % of Administered Dose in Feces |

| 0.7 | ~40% | ~38% |

| 3.5 | ~35% | ~44% |

Metabolism

The metabolism of this compound in rats is extensive, involving multiple biotransformation pathways. The liver is the primary site of metabolism, with studies utilizing rat liver homogenates and microsomes to identify various metabolites.[3] The cytochrome P450 enzyme system, specifically the CYP2C11 isoform, has been identified as playing a key role in the bioactivation and subsequent toxicity of this compound.

The major metabolic pathways include N-oxidation, N-demethylation, aromatic hydroxylation, and cleavage of the thienylmethyl and ethylenediamine moieties.

Table 3: Identified Metabolites of this compound in Rats

| Metabolite | Method of Identification | Reference |

| This compound N-oxide | Reversed-phase HPLC, Mass Spectrometry | |

| Mono-N-desmethyl this compound | Reversed-phase HPLC, Mass Spectrometry | |

| Northis compound | Gas Chromatography-Mass Spectrometry | |

| 2-Thiophene-methanol | Gas Chromatography-Mass Spectrometry | |

| 2-Thiophenecarboxylic acid | Gas Chromatography-Mass Spectrometry | |

| N-2-pyridyl-N'-dimethylethylenediamine | Gas Chromatography-Mass Spectrometry | |

| 2-Aminopyridine | Gas Chromatography-Mass Spectrometry | |

| 2-[(2-thienylmethyl)amino]-pyridine | Gas Chromatography-Mass Spectrometry | |

| (Hydroxypyridyl)-methapyrilene | Gas Chromatography-Mass Spectrometry | |

| Methapyrilenamide | Gas Chromatography-Mass Spectrometry | |

| (Hydroxypyridyl)-northis compound | Gas Chromatography-Mass Spectrometry | |

| (Hydroxypyridyl)-desmethylmethapyrilenamide | Gas Chromatography-Mass Spectrometry | |

| (Hydroxypyridyl) methapyrilenamide | Gas Chromatography-Mass Spectrometry | |

| N'-[2(5-hydroxylpyridyl)]-N,N-dimethylethylenediamine | Gas Chromatography-Mass Spectrometry |

Experimental Protocols

The following sections detail the methodologies employed in key studies on this compound pharmacokinetics and metabolism in rats.

In Vivo Pharmacokinetic and Excretion Studies

This protocol is based on the methodology described for determining the plasma elimination and urinary and fecal excretion of this compound in rats.

-

Animal Model: Adult male Fischer-344 rats are used.

-

Drug Administration: this compound HCl, along with [14C]this compound HCl for radioactivity tracing, is administered intravenously at doses of 0.7 mg/kg or 3.5 mg/kg.

-

Sample Collection:

-

Blood samples are collected at various time points to determine plasma concentrations.

-

Urine and feces are collected for 24 hours post-administration.

-

-

Sample Analysis:

-

Plasma: The concentration of this compound and its metabolites is determined using reversed-phase High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

-

Urine: Radioactivity is quantified by liquid scintillation spectrophotometry. Metabolites are profiled using reversed-phase HPLC.

-

Feces: Radioactivity is quantified via combustion analysis.

-

-

Data Analysis: Plasma elimination half-life is calculated from the plasma concentration-time curve. The percentage of the administered dose excreted in urine and feces is calculated based on radioactivity measurements.

In Vitro Metabolism Studies using Rat Liver Homogenate

This protocol is based on the methodology for identifying metabolites of this compound using a rat-liver 9000 g supernatant fraction.

-

Preparation of Liver Homogenate: Livers from male rats are homogenized, and a 9000 g supernatant fraction is prepared.

-

Incubation: The liver supernatant is incubated with this compound.

-

Metabolite Extraction: Metabolites are extracted from the incubation mixture.

-

Derivatization: For analysis by Gas Chromatography (GC), metabolites may be derivatized (e.g., trimethylsilyl or tertiary butyldimethylsilyl derivatives).

-

Analysis: Metabolites are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing their retention times and mass spectral fragmentation patterns with those of authentic reference compounds.

Visualizations

Metabolic Pathway of this compound in Rats

The following diagram illustrates the primary metabolic transformations of this compound in rats.

Caption: Metabolic pathways of this compound in rats.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for studying the pharmacokinetics of this compound in rats.

Caption: Workflow for a rat pharmacokinetic study.

References

Methapyrilene's Historical Use in Over-the-Counter Sleep Aids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene, a first-generation antihistamine, was once a common active ingredient in numerous over-the-counter (OTC) sleep-aid formulations due to its pronounced sedative effects. However, its market presence was abruptly terminated in the late 1970s following compelling evidence of its carcinogenicity in animal studies. This technical guide provides a comprehensive overview of the historical use of this compound as an OTC sleep aid, its mechanism of action, and the pivotal experimental findings that led to its withdrawal. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the scientific and regulatory history of this compound.

Introduction

This compound is an antihistamine and anticholinergic of the pyridine chemical class, developed in the early 1950s.[1] While effective as an antihistamine, its potent sedative properties led to its primary application as a hypnotic. It was a key ingredient in popular OTC sleep aids such as Sominex, Nytol, and Sleep-Eze, and was also included in combination analgesics like Excedrin PM for nighttime pain relief.[1] The widespread use of this compound came to a halt in the late 1970s after studies unequivocally demonstrated its ability to induce liver cancer in rats.[1] This guide delves into the pharmacological profile of this compound, the experimental evidence of its toxicity, and the subsequent regulatory actions.

Mechanism of Action: Sedative Effects

The sedative properties of this compound are attributed to its action as a first-generation histamine H1 receptor antagonist. Unlike second-generation antihistamines, first-generation agents readily cross the blood-brain barrier. In the central nervous system (CNS), histamine acts as a neurotransmitter promoting wakefulness. By blocking H1 receptors in the brain, this compound inhibits the arousing effects of histamine, leading to sedation.[2][3] The mechanism involves the reduction of a background leakage potassium current in cortical neurons, which in turn leads to neuronal depolarization and an increased likelihood of reaching the action potential threshold, a state that histamine typically promotes to maintain arousal. Blockade of these receptors by this compound counteracts this effect, resulting in drowsiness.

Signaling Pathway for Sedative Effect

References

An In-depth Technical Guide to Methapyrilene: Molecular Formula, IUPAC Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methapyrilene, a first-generation antihistamine that has been the subject of extensive research due to its therapeutic effects and subsequent withdrawal from the market over safety concerns. This document will detail its molecular formula, IUPAC name, and key physicochemical data.

Chemical Identity

This compound is a synthetic organic compound belonging to the ethylenediamine class of antihistamines.

-

IUPAC Name: N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine

The structure of this compound is characterized by a central ethylenediamine backbone. One nitrogen atom is substituted with two methyl groups, while the other is substituted with a pyridin-2-yl group and a thiophen-2-ylmethyl group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Weight | 261.39 g/mol | |

| CAS Number | 91-80-5 | |

| Appearance | Clear colorless liquid | |

| Salts | Hydrochloride (CAS: 135-23-9), Fumarate (CAS: 33032-12-1) |

Historical Context and Use

Developed in the early 1950s, this compound was primarily used as a sedative in over-the-counter sleep aids due to its potent central nervous system depressant effects. It was a common ingredient in formulations such as Sominex, Nytol, and Sleep-Eze. However, in the late 1970s, research demonstrated that chronic administration of this compound caused liver cancer in rats, leading to its voluntary withdrawal from the market in 1979.

Experimental Protocols

Due to its historical significance and toxicological profile, various experimental protocols for the analysis and synthesis of this compound have been developed. While specific, detailed protocols are extensive and beyond the scope of this guide, a general workflow for its analysis in biological matrices is outlined below.

Mechanism of Action and Signaling

This compound functions as a histamine H1 receptor antagonist. Its sedative effects are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. The diagram below illustrates the basic mechanism of H1 receptor antagonism.

References

"solubility and stability of methapyrilene in laboratory solvents"

An In-depth Technical Guide to the Solubility and Stability of Methapyrilene in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a histamine H1 receptor antagonist, in common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the accurate design and execution of in vitro and in vivo studies, as well as for the development of analytical methods and formulations. This document summarizes available quantitative data, outlines detailed experimental protocols, and provides visual representations of key processes and pathways.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for preparing stock solutions, conducting biological assays, and developing formulations. This compound's solubility has been characterized in various organic and aqueous solvents, primarily in its hydrochloride salt form, which is more commonly used in laboratory settings.

Quantitative Solubility Data

The solubility of this compound hydrochloride in several common laboratory solvents is summarized in the table below. It is important to note that preparing stock solutions in organic solvents requires purging with an inert gas to prevent oxidation.

| Solvent | Form | Approximate Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~10 mg/mL | [1] |

| Dimethylformamide (DMF) | Hydrochloride | ~15 mg/mL | [1] |

| Ethanol | Hydrochloride | ~1 mg/mL | [1] |

| Water | Hydrochloride | ~2 g/mL (1 g in 0.5 mL) | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Hydrochloride | ~1 mg/mL | [1] |

| Chloroform | Hydrochloride | ~0.33 g/mL (1 g in 3 mL) | |

| Alcohol | Hydrochloride | ~0.2 g/mL (1 g in 5 mL) | |

| Ether | Hydrochloride | Practically Insoluble | |

| Benzene | Hydrochloride | Practically Insoluble |

Experimental Protocol: Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by quantitative analysis.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a defined temperature.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a syringe filter.

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at this compound's maximum absorbance wavelength (λmax ≈ 241 nm).

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Profile of this compound

Stability studies are essential for understanding a drug's shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. This compound exhibits varying stability depending on its physical state and environmental conditions.

General Stability Characteristics

-

Solid-State Stability: As a crystalline solid, this compound hydrochloride is stable for at least four years when stored at -20°C.

-

Solution Stability: Aqueous solutions are not recommended for storage longer than one day. Solutions of this compound hydrochloride in water, DMSO, 95% ethanol, or acetone are reported to be stable for up to 24 hours under normal laboratory conditions.

-

Photosensitivity: this compound hydrochloride is sensitive to light. The compound absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis. Therefore, solutions should be protected from light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways. These studies are crucial for developing stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

pH meter

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare multiple aliquots of a this compound solution in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Store at an elevated temperature (e.g., 60-80°C) for a specified time. Periodically withdraw samples, neutralize with base, dilute, and analyze.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Store under the same temperature and time conditions as the acid hydrolysis. Periodically withdraw samples, neutralize with acid, dilute, and analyze.

-

Oxidative Degradation: Add a specified volume of H₂O₂ (e.g., 3%) to an aliquot. Store at room temperature, protected from light, for a set period. Periodically withdraw samples, dilute, and analyze.

-

Thermal Degradation: Store an aliquot of the drug solution at an elevated temperature (e.g., 60-80°C) in the dark. Analyze samples at various time points.

-

Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all formed degradation products. Techniques like LC-MS can be used to elucidate the structure of significant degradation products.

Metabolic Pathways and Toxicity

This compound is a non-genotoxic hepatocarcinogen that was withdrawn from the market due to its toxic potential. Its toxicity is linked to its effects on cellular metabolism, particularly in the liver.

Studies in rat hepatocytes have shown that this compound-induced toxicity involves:

-

Metabolic Activation: The toxicity is dependent on metabolism by cytochrome P450 enzymes, specifically the CYP2C11 isoform in rats.

-

Oxidative Stress: Treatment with this compound leads to an increase in NADP+ levels and a reduction in glutathione, indicating oxidative stress.

-

Mitochondrial Dysfunction: The compound causes an early loss in mitochondrial function, characterized by mitochondrial swelling and significant losses in cellular ATP. This is a key event in this compound-mediated cell death.

Caption: Simplified pathway of this compound-induced hepatotoxicity.

Conclusion

This guide provides essential data and protocols regarding the solubility and stability of this compound for laboratory professionals. This compound hydrochloride exhibits good solubility in polar organic solvents like DMSO and DMF and moderate solubility in water and ethanol. It is susceptible to degradation by light and hydrolysis, and its aqueous solutions have limited stability. A thorough understanding of these properties, combined with the application of systematic forced degradation studies, is paramount for ensuring the integrity and reliability of research involving this compound. The provided protocols offer a framework for researchers to conduct their own assessments tailored to specific experimental conditions.

References

Methodological & Application

Animal Models for Studying Methapyrilene Hepatotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market due to its potent hepatotoxicity and carcinogenicity in rodent models. It serves as a classic example of a compound that undergoes metabolic activation to a toxic intermediate, leading to significant liver injury. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for preclinical safety assessment of new chemical entities. This document provides detailed application notes and protocols for utilizing animal models to study the hepatotoxic effects of this compound. The primary model organisms discussed are rats, which have been shown to be particularly susceptible to this compound-induced liver damage.

Animal Models and Experimental Design

The most commonly used animal models for studying this compound hepatotoxicity are rat strains, including Fischer 344 (F344/N), Sprague-Dawley, and Han Wistar rats.[1][2][3][4][5] Mice (e.g., B6C3F1) have also been used, but they exhibit lower sensitivity to this compound's toxic effects. Hamsters have been noted to experience acute convulsant effects and liver toxicity at high doses. The choice of model depends on the specific research question, with rats being the preferred model for both acute hepatotoxicity and long-term carcinogenicity studies.

Acute Hepatotoxicity Model (Rat)

This model is designed to investigate the initial events of liver injury, including metabolic activation, oxidative stress, and necrosis.

-

Species/Strain: Male F344/N or Han Wistar rats are commonly used.

-

Dosing Regimen: A typical regimen involves oral gavage of this compound hydrochloride at a dose of 150 mg/kg body weight daily for 3 consecutive days. Another established acute model uses a single gavage dose of 225 mg/kg in corn oil.

-

Endpoint Analysis: Animals are typically euthanized 24 hours after the final dose. Blood and liver tissue are collected for analysis.

Chronic Hepatotoxicity and Carcinogenicity Model (Rat)